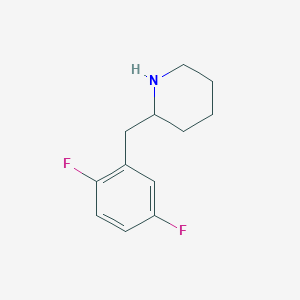

2-(2,5-Difluorobenzyl)piperidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-[(2,5-difluorophenyl)methyl]piperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15F2N/c13-10-4-5-12(14)9(7-10)8-11-3-1-2-6-15-11/h4-5,7,11,15H,1-3,6,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRXLXFUVSAPNOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)CC2=C(C=CC(=C2)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15F2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1343049-89-7 | |

| Record name | 2-(2,5-difluorobenzyl)piperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Novel Fluorinated Piperidine Scaffolds for Medicinal Chemistry

Chapter 1: The Challenge and The Opportunity: Elevating a Privileged Scaffold

The piperidine ring is one of the most ubiquitous N-heterocycles in pharmaceuticals, forming the core of over twenty classes of drugs.[1][2][3] Its prevalence is a testament to its favorable properties: a saturated, three-dimensional structure that can present substituents in well-defined spatial vectors, and a basic nitrogen atom that often serves as a key pharmacophoric feature for target engagement and aids in aqueous solubility. However, these same features can present significant challenges in drug development. The basicity of the piperidine nitrogen can lead to undesirable interactions with off-targets like the hERG channel, causing cardiotoxicity, while metabolically labile C-H bonds can result in rapid clearance and poor pharmacokinetic profiles.[4][5]

This is where the strategic incorporation of fluorine offers a transformative solution. For decades, fluorine has been recognized as a potent tool in medicinal chemistry, with nearly a quarter of all small-molecule drugs containing at least one fluorine atom.[6] Its introduction into the piperidine scaffold is not merely an act of substitution but a strategic design choice to overcome specific, predictable hurdles. The unique properties of fluorine—its small size, extreme electronegativity, and the strength of the carbon-fluorine (C-F) bond—allow medicinal chemists to fine-tune the physicochemical and pharmacological properties of piperidine-containing molecules with remarkable precision.[7][8] This guide delves into the synthesis, properties, and application of these novel fluorinated scaffolds, providing a technical framework for their rational design and implementation in modern drug discovery.

Chapter 2: The Synthetic Toolkit: Accessing Fluorinated Piperidines

The practical utility of any chemical scaffold is dictated by its synthetic accessibility. Fortunately, the toolkit for creating fluorinated piperidines has expanded significantly, moving from often harsh, low-yield methods to robust, scalable, and stereoselective protocols. The primary strategies can be broadly categorized into building the ring from fluorinated precursors or introducing fluorine onto a pre-existing ring system.

Strategy 1: Hydrogenation of Fluoropyridine Precursors (The Workhorse Method)

Arguably the most powerful and straightforward approach is the metal-catalyzed hydrogenation of abundant and relatively inexpensive fluoropyridines.[6][9] This method is attractive as it builds the desired saturated scaffold from a flat, aromatic precursor, often with excellent control over stereochemistry.

Palladium-catalyzed hydrogenation has emerged as a particularly robust and versatile method, demonstrating high tolerance for air and moisture and chemoselectivity for the fluoropyridine ring over other aromatic systems like benzene rings.[2][6][9] This allows for the synthesis of complex molecules containing multiple aromatic moieties. The reaction typically proceeds with cis-selectivity, yielding all-cis-(multi)fluorinated piperidines.[2][10]

Caption: Key synthetic routes to fluorinated piperidine scaffolds.

Detailed Experimental Protocol: Palladium-Catalyzed Hydrogenation of 3-Fluoropyridine

This protocol is a representative example based on methodologies developed for the robust synthesis of fluorinated piperidines.[2][6][9]

Objective: To synthesize Cbz-protected cis-3-fluoropiperidine from 3-fluoropyridine.

Materials:

-

3-Fluoropyridine

-

Palladium on Carbon (10 wt% Pd/C)

-

Methanol (MeOH), anhydrous

-

Hydrochloric Acid (HCl) in dioxane (4 M solution)

-

Benzyl Chloroformate (Cbz-Cl)

-

Sodium Bicarbonate (NaHCO₃), saturated aqueous solution

-

Dichloromethane (DCM)

-

Magnesium Sulfate (MgSO₄)

-

Hydrogen (H₂) gas supply with a balloon or Parr hydrogenator

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 3-fluoropyridine (1.0 eq).

-

Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add 10 wt% Pd/C (5 mol%).

-

Solvent and Acid: Add anhydrous MeOH to achieve a concentration of ~0.2 M. Add 4 M HCl in dioxane (1.1 eq) dropwise at room temperature. The acid is crucial for activating the pyridine ring towards reduction and preventing catalyst poisoning.

-

Hydrogenation: Evacuate the flask and backfill with H₂ gas (using a balloon is sufficient for small scale). For larger scales, a Parr hydrogenation apparatus at 50-100 psi is recommended.

-

Reaction Monitoring: Stir the reaction vigorously at room temperature. The reaction progress can be monitored by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

-

Workup - Filtration: Upon completion, carefully vent the H₂ atmosphere and purge the flask with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with additional MeOH.

-

Workup - Solvent Removal: Concentrate the filtrate under reduced pressure to obtain the crude 3-fluoropiperidine hydrochloride salt.

-

In-situ Protection: Dissolve the crude salt in DCM and cool the mixture to 0 °C in an ice bath. Add saturated aqueous NaHCO₃ solution until the pH is ~8-9.

-

Cbz Protection: Add benzyl chloroformate (Cbz-Cl, 1.2 eq) dropwise to the biphasic mixture at 0 °C. Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Extraction and Purification: Separate the organic layer. Extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude oil by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure Cbz-protected cis-3-fluoropiperidine.

Self-Validation: The diastereoselectivity of the product should be confirmed by ¹H and ¹⁹F NMR spectroscopy. The cis configuration typically results in characteristic coupling constants. The purity should be assessed by HPLC and identity confirmed by high-resolution mass spectrometry (HRMS).

Strategy 2: Nucleophilic and Electrophilic Fluorination

An alternative to building the ring is the direct fluorination of a pre-formed piperidine scaffold. Deoxyfluorination of hydroxypiperidines using reagents like DAST or the more thermally stable Deoxo-Fluor® is a common nucleophilic approach that proceeds with inversion of stereochemistry. Electrophilic fluorination of cyclic enamines or enolates can also provide access to α-fluorinated piperidines.[11] While powerful, these methods can be limited by substrate scope and the requirement for specific precursors.

Chapter 3: The Physicochemical Consequences of Fluorination

The true power of fluorination lies in its ability to predictably and profoundly alter the core properties of the piperidine ring. Understanding these effects is paramount for rational drug design.

Basicity (pKa) Modulation: The Inductive Effect

Fluorine's high electronegativity exerts a strong electron-withdrawing inductive effect, which propagates through the sigma bonds of the piperidine ring. This effect decreases the electron density on the nitrogen atom, making its lone pair less available for protonation. The result is a significant and predictable reduction in the basicity (pKa) of the piperidine.[4][5][12] This modulation is a critical tool for medicinal chemists. Lowering the pKa can reduce the affinity for off-targets like the hERG potassium channel, mitigating cardiotoxicity risks.[4] Furthermore, it alters the ionization state of the molecule at physiological pH (7.4), which directly impacts membrane permeability and oral absorption.[12][13]

| Compound | Position of Fluorine | pKa (Conjugate Acid) | ΔpKa (vs. Piperidine) |

| Piperidine | N/A | ~11.2 | 0.0 |

| 3-Fluoropiperidine | C-3 | ~9.5 - 10.0 | -1.2 to -1.7 |

| 4-Fluoropiperidine | C-4 | ~10.4 | -0.8 |

| 3,3-Difluoropiperidine | C-3 | ~7.5 - 8.0 | -3.2 to -3.7 |

Note: pKa values are approximate and can vary based on substitution and measurement conditions. Data synthesized from principles discussed in cited literature.[4][12][14]

Lipophilicity (LogP/LogD) Modulation

While it is often assumed that fluorine increases lipophilicity, its effect is highly context-dependent.[14][15] While replacing a C-H bond with a C-F bond can increase the molecule's hydrophobic surface area, the polarity of the C-F bond itself can lead to counterintuitive effects.[14] Moreover, because fluorination lowers the pKa, it increases the proportion of the neutral, more lipophilic species at physiological pH. This means that while the LogP of the free base might only change slightly, the LogD₇.₄ (which accounts for ionization) can increase significantly, enhancing membrane permeability.[15]

Conformational Control: The Axial Preference

One of the most fascinating and useful consequences of fluorinating a piperidine ring is the resulting conformational rigidity. In many cases, particularly in protonated piperidinium salts, the fluorine atom shows a strong preference for the sterically more hindered axial position.[8][16] This preference defies simple steric arguments and is driven by a combination of stabilizing electronic interactions, including hyperconjugation (σ C-H → σ* C-F) and charge-dipole interactions between the positively charged nitrogen and the partial negative charge of the fluorine atom (C-F···HN⁺).[8][16] This conformational locking pre-organizes the scaffold, reducing the entropic penalty of binding to a biological target and potentially leading to a significant increase in potency and selectivity.

Caption: Axial preference of fluorine in the protonated piperidine ring.

Chapter 4: In Action - Case Studies in Drug Development

The theoretical benefits of fluorinated piperidines are borne out in their successful application across various therapeutic areas.

Case Study 1: Central Nervous System (CNS) Disorders

The ability to fine-tune both lipophilicity and basicity makes fluorinated piperidines ideal scaffolds for CNS-active agents. Fluorination can enhance a molecule's ability to cross the blood-brain barrier while simultaneously reducing interactions with promiscuous CNS targets. Fluorophenyl piperidine derivatives have shown high affinity and potency for key CNS targets such as serotonin and dopamine transporters, making them valuable for developing treatments for depression, anxiety, and other neurological disorders.[17]

Case Study 2: Metabolic Disease and Enzyme Inhibition

Fluorinated piperidines have demonstrated significant potential as enzyme inhibitors. In a recent study, a series of fluorine-substituted piperidine derivatives showed remarkable inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate digestion.[18] Several of the synthesized compounds were many times more potent than the standard drug, acarbose, and kinetic studies revealed competitive or mixed-type inhibition.[18] This highlights the potential of these scaffolds in developing new therapies for diabetes mellitus.

Case Study 3: Oncology and Signal Transduction

Many FDA-approved kinase inhibitors and other cancer therapeutics incorporate fluorinated heterocyclic scaffolds.[19][20][21] The introduction of fluorine enhances metabolic stability, a crucial attribute for drugs that require sustained exposure to be effective.[19][20] For example, Alpelisib, a PI3K inhibitor approved for breast cancer, contains a trifluoromethyl group that contributes to its high metabolic stability and oral bioavailability.[19] While not a piperidine, the principle is directly transferable. Fluorinated piperidines are actively being investigated as components of inhibitors for signaling pathways critical to cancer progression, such as the TGF-β pathway.[7]

Caption: Inhibition of the TGF-β signaling pathway by a fluorinated piperidine inhibitor.

Chapter 5: Conclusion and Future Outlook

The strategic fluorination of the piperidine scaffold is a mature yet continually evolving field within medicinal chemistry. The development of robust and scalable synthetic methods, particularly the hydrogenation of fluoropyridines, has made a vast chemical space of novel fluorinated piperidines readily accessible.[7] Our deepening understanding of how fluorine modulates key physicochemical properties—pKa, LogD, and conformation—allows for a more rational, less empirical approach to drug design.

The future will likely see the development of even more sophisticated synthetic methods enabling asymmetric synthesis and access to previously challenging substitution patterns. The continued exploration of these powerful scaffolds against both established and novel biological targets holds immense promise. For the modern medicinal chemist, the fluorinated piperidine is not just another scaffold; it is a high-precision tool for crafting the next generation of safer, more effective therapeutics.

References

- Messina, P. A., Mange, K. C., & Middleton, W. J. (1989). A Concise Enantioselective Synthesis of Fluorinated Pyrazolo-Piperidine GSK3901383A Enabled by an Organocatalytic Aza-Michael Addition. Organic Letters.

- (2012). DIASTEREOSELECTIVE SYNTHESIS OF 3-FLUORO-2-SUBSTITUTED PIPERIDINES AND PYRROLIDINES. Semantic Scholar.

- Kiss, L. et al. (2019). Stereocontrolled Synthesis of Fluorine‐Containing Piperidine γ‐Amino Acid Derivatives. European Journal of Organic Chemistry.

- Ouchakour, L. et al. (2019). Stereocontrolled synthesis of fluorine-containing piperidine γ-amino acid derivatives. European Journal of Organic Chemistry.

- (2025). The Multifaceted Biological Activities of Fluorophenyl Piperidine Derivatives: A Technical Guide. Benchchem.

- Unknown Author. (Date Unknown). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. PMC - NIH.

- (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis.

- Unknown Author. (Date Unknown). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. PMC.

- Unknown Author. (Date Unknown). Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure. ACS Publications.

- (2025). The Discovery and Strategic Application of Fluorinated Piperidines in Modern Drug Development: An In-depth Technical Guide. Benchchem.

- Le Roch, M. et al. (2024). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry.

- Ullah, E. et al. (2024). Exploring fluorine-substituted piperidines as potential therapeutics for diabetes mellitus and Alzheimer's diseases. PubMed.

- (2025). Synthesis and Properties of Bicyclic Fluorinated Piperidine Derivatives. Thieme.

- Unknown Author. (Date Unknown). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI.

- (Date Unknown). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI.

- (2019). A dearomatization–hydrogenation process for the formation of all-cis-(multi)fluorinated piperidines. Research Communities.

- (2025). comparative study of different fluorinating agents for piperidine synthesis. Benchchem.

- (2026). The Role of Fluorinated Piperazines in Modern Drug Discovery. Unknown Source.

- Le Roch, M. et al. (2024). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. PubMed.

- Carreira, E. M. et al. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. PubMed.

- Unknown Author. (Date Unknown). The role of fluorine in medicinal chemistry. Taylor & Francis Online.

- Launay, G. G., Slawin, A. M. Z., & O'Hagan, D. (2010). Prins fluorination cyclisations: Preparation of 4-fluoro-pyran and -piperidine heterocycles. Beilstein Journal of Organic Chemistry.

- (2019). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. PMC.

- Unknown Author. (Date Unknown). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. PMC.

- Unknown Author. (Date Unknown). Fluorine in drug discovery: Role, design and case studies. Unknown Source.

- (Date Unknown). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. PMC.

- (Date Unknown). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI.

- Unknown Author. (Date Unknown). (A–F) Previous works on the impact of the fluorination on physicochemical properties of saturated cyclic compounds. ResearchGate.

- (Date Unknown). Piperidine containing FDA approved drugs. ResearchGate.

- Unknown Author. (Date Unknown). (A) Selected fluorinated and CH2‐bridged FDA approved pharmaceuticals. ResearchGate.

- (Date Unknown). Highlights on U.S. FDA-Approved Fluorinated Drugs over the Past Five Years (2018–2022). PMC.

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. communities.springernature.com [communities.springernature.com]

- 11. semanticscholar.org [semanticscholar.org]

- 12. tandfonline.com [tandfonline.com]

- 13. pharmacyjournal.org [pharmacyjournal.org]

- 14. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Exploring fluorine-substituted piperidines as potential therapeutics for diabetes mellitus and Alzheimer's diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Highlights on U.S. FDA-Approved Fluorinated Drugs over the Past Five Years (2018–2022) - PMC [pmc.ncbi.nlm.nih.gov]

The Metabolic Gauntlet: An In-Depth Technical Guide to the Stability of 2,5-Difluorobenzyl Moieties

For researchers, medicinal chemists, and professionals in drug development, understanding the metabolic fate of a new chemical entity is a critical juncture in the path to a viable therapeutic. The introduction of fluorine into drug candidates has become a cornerstone strategy to enhance metabolic stability, but the nuanced interplay between structure and enzymatic activity requires a deep, mechanistic understanding. This guide provides an in-depth exploration of the metabolic stability of the 2,5-difluorobenzyl moiety, a common structural motif in modern drug discovery. We will dissect its potential biotransformation pathways, provide field-proven experimental protocols for its assessment, and offer insights into rationally designing more robust drug candidates.

The Strategic Advantage of Fluorination: A Double-Edged Sword

The C-F bond is the strongest single bond in organic chemistry, making it significantly more resistant to enzymatic cleavage than a C-H bond.[1][2] Strategically placing fluorine atoms on a molecule can block metabolically labile sites, thereby increasing the drug's half-life and bioavailability.[1][2][3] The 2,5-difluorobenzyl moiety is often incorporated to shield the aromatic ring from oxidative metabolism by cytochrome P450 (CYP) enzymes.[2][4][5] However, the potent electron-withdrawing nature of fluorine can also influence the reactivity of the entire molecule, sometimes leading to unexpected metabolic pathways.[6]

Predicted Metabolic Pathways of the 2,5-Difluorobenzyl Moiety

Based on established principles of drug metabolism and studies on related fluorinated aromatic compounds, several metabolic pathways are plausible for molecules containing a 2,5-difluorobenzyl group. The primary sites of metabolic attack are the aromatic ring and the benzylic carbon.

Aromatic Hydroxylation

Despite the deactivating effect of the two fluorine atoms, the aromatic ring remains a potential site for CYP-mediated hydroxylation. Studies on 2,5-difluoroaminobenzene have shown that aromatic hydroxylation is a major metabolic route.[1] The position of hydroxylation will be dictated by the electronic environment of the ring and the steric constraints of the enzyme's active site.

Benzylic Hydroxylation

The benzylic carbon is a common site for oxidative metabolism by CYPs, leading to the formation of a benzyl alcohol derivative.[7][8] This alcohol can be further oxidized to an aldehyde and then a carboxylic acid. While direct evidence for the 2,5-difluorobenzyl moiety is limited, this pathway is a strong possibility and a critical one to investigate.

N-Debenzylation

For compounds where the 2,5-difluorobenzyl group is attached to a nitrogen atom, N-debenzylation is a likely metabolic pathway.[7] This cleavage results in the formation of the corresponding amine and 2,5-difluorobenzaldehyde.

Oxidative Defluorination

Although less common, oxidative defluorination of aromatic rings can occur, leading to the formation of phenolic metabolites and the release of fluoride ions.[9] This pathway can sometimes generate reactive quinone-like intermediates, which are a potential toxicological concern.[9]

The following diagram illustrates the potential primary metabolic pathways for a hypothetical compound containing a 2,5-difluorobenzyl moiety attached to a generic molecular scaffold (R).

Figure 1: Potential metabolic pathways of a 2,5-difluorobenzyl-containing compound.

Experimental Assessment of Metabolic Stability

To empirically determine the metabolic fate of a compound containing a 2,5-difluorobenzyl moiety, a series of in vitro assays are essential. These assays provide quantitative data on the rate of metabolism and can help identify the metabolites formed.[9][10][11]

Microsomal Stability Assay

This is often the first-line assay to assess Phase I metabolic stability.[11][12][13] Liver microsomes are subcellular fractions that are rich in CYP enzymes.[11] By incubating the test compound with liver microsomes and a necessary cofactor (NADPH), one can determine the rate of disappearance of the parent compound over time.[13][14]

-

Preparation of Reagents:

-

Prepare a 100 mM potassium phosphate buffer (pH 7.4).

-

Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

-

Prepare a stock solution of a positive control compound with known metabolic lability (e.g., testosterone or verapamil).

-

Prepare an NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

Thaw pooled liver microsomes (e.g., human, rat, or mouse) on ice. Dilute to a final protein concentration of 1 mg/mL in phosphate buffer.

-

-

Incubation:

-

In a 96-well plate, pre-warm the microsomal suspension at 37°C for 5 minutes.

-

Add the test compound to the microsomal suspension to achieve a final concentration of 1 µM.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.[14]

-

-

Sample Analysis:

-

Centrifuge the plate to precipitate the proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

The slope of the linear regression line represents the elimination rate constant (k).

-

Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

-

Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / protein concentration).

-

Hepatocyte Stability Assay

Intact hepatocytes provide a more complete picture of hepatic metabolism as they contain both Phase I and Phase II enzymes, as well as the necessary cofactors and transporters.[11][12][15] This assay is considered the "gold standard" for in vitro metabolism studies.[11]

-

Preparation of Reagents:

-

Thaw cryopreserved hepatocytes according to the supplier's protocol.

-

Resuspend the hepatocytes in a suitable incubation medium (e.g., Williams' Medium E) to a final cell density of 1 x 10^6 viable cells/mL.[16]

-

Prepare stock solutions of the test compound and positive controls as in the microsomal stability assay.

-

-

Incubation:

-

In a suspension culture plate, pre-warm the hepatocyte suspension at 37°C in a humidified incubator with 5% CO2.

-

Add the test compound to the hepatocyte suspension to a final concentration of 1 µM.

-

At designated time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), collect an aliquot of the cell suspension and terminate the reaction by adding ice-cold acetonitrile with an internal standard.[16]

-

-

Sample Analysis and Data Analysis:

-

Follow the same procedures for sample and data analysis as described in the microsomal stability assay, with the intrinsic clearance being expressed as µL/min/10^6 cells.

-

The following diagram illustrates the general workflow for these in vitro metabolic stability assays.

Sources

- 1. Different metabolic pathways of 2,5-difluoronitrobenzene and 2,5-difluoroaminobenzene compared to molecular orbital substrate characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. ijpras.com [ijpras.com]

- 4. oaepublish.com [oaepublish.com]

- 5. youtube.com [youtube.com]

- 6. hyphadiscovery.com [hyphadiscovery.com]

- 7. researchgate.net [researchgate.net]

- 8. Unexpected Mechanism of Biodegradation and Defluorination of 2,2-Difluoro-1,3-Benzodioxole by Pseudomonas putida F1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2,5-ジフルオロベンジルブロミド 98% | Sigma-Aldrich [sigmaaldrich.com]

- 10. Metabolite Identification Data in Drug Discovery, Part 1: Data Generation and Trend Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 12. In Vitro Metabolism of 25B-NBF, 2-(4-Bromo-2,5-Dimethoxyphenyl)-N-(2-Fluorobenzyl)ethanamine, in Human Hepatocytes Using Liquid Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. PubChemLite - 2,5-difluorobenzyl chloride (C7H5ClF2) [pubchemlite.lcsb.uni.lu]

- 14. Metabolite Profiling & Identification - Creative Biolabs [creative-biolabs.com]

- 15. idpublications.org [idpublications.org]

- 16. longdom.org [longdom.org]

An In-depth Technical Guide to 2-(2,5-Difluorobenzyl)piperidine

This technical guide provides a comprehensive overview of 2-(2,5-Difluorobenzyl)piperidine, a fluorinated heterocyclic compound of significant interest to researchers, medicinal chemists, and professionals in drug development. This document delves into the core identifiers, a proposed synthetic pathway with mechanistic reasoning, expected analytical characteristics, and the potential pharmacological significance of this molecule.

Core Identifiers and Physicochemical Properties

This compound is a derivative of piperidine, a ubiquitous scaffold in medicinal chemistry. The introduction of a 2,5-difluorobenzyl moiety is anticipated to modulate its physicochemical and pharmacological properties, a common strategy in modern drug design to enhance metabolic stability, binding affinity, and membrane permeability.[1][2] While a specific CAS number for this exact compound is not readily found in public databases, its fundamental identifiers have been computed and are presented below.

| Identifier | Value | Source |

| IUPAC Name | 2-[(2,5-difluorophenyl)methyl]piperidine | PubChem |

| Molecular Formula | C₁₂H₁₅F₂N | PubChem[3] |

| Molecular Weight | 211.25 g/mol | PubChem[3] |

| Monoisotopic Mass | 211.11725 Da | PubChem[3] |

| Canonical SMILES | C1CCNC(C1)CC2=C(C=CC(=C2)F)F | PubChem[3] |

| InChI | InChI=1S/C12H15F2N/c13-10-4-5-12(14)9(7-10)8-11-3-1-2-6-15-11/h4-5,7,11,15H,1-3,6,8H2 | PubChem[3] |

| InChIKey | BRXLXFUVSAPNOZ-UHFFFAOYSA-N | PubChem[3] |

| Predicted XlogP | 2.9 | PubChem[3] |

Synthesis of this compound: A Proposed Pathway

A robust and widely applicable method for the synthesis of 2-substituted piperidines is the catalytic hydrogenation of the corresponding substituted pyridine precursor.[4][5][6] This approach is favored for its efficiency and the commercial availability of a wide range of pyridine starting materials.

Rationale for the Synthetic Strategy

The hydrogenation of pyridines to piperidines is a well-established transformation in organic synthesis.[7][8] The aromatic pyridine ring is resistant to reduction under mild conditions, but in the presence of suitable catalysts and a hydrogen source, it can be fully saturated. The choice of a platinum-based catalyst, such as platinum(IV) oxide (PtO₂), often referred to as Adams' catalyst, is strategic. It is known to be effective for the hydrogenation of pyridine and its derivatives, often requiring acidic conditions to protonate the pyridine nitrogen, which facilitates the reduction and minimizes catalyst poisoning.[4][6]

Experimental Workflow

The proposed synthesis is a two-step process starting from commercially available 2-methylpyridine (α-picoline) and 2,5-difluorobenzaldehyde.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 2-(2,5-Difluorostyryl)pyridine

-

To a flask equipped with a reflux condenser, add 2-methylpyridine (1.0 eq.), 2,5-difluorobenzaldehyde (1.0 eq.), and acetic anhydride (2.0 eq.).

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and pour it into a beaker of ice-water.

-

Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 2-(2,5-difluorostyryl)pyridine.

Step 2: Synthesis of this compound via Catalytic Hydrogenation

-

Dissolve the 2-(2,5-difluorostyryl)pyridine (1.0 eq.) in ethanol in a high-pressure hydrogenation vessel.

-

Add a catalytic amount of PtO₂ (Adams' catalyst, ~5 mol%).

-

Acidify the mixture with a small amount of concentrated hydrochloric acid to facilitate the reduction.

-

Seal the vessel and purge with hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically 50-70 bar) and stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 12-24 hours.[4]

-

Monitor the reaction for the cessation of hydrogen uptake.

-

Once the reaction is complete, carefully vent the hydrogen gas and filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in water and basify with a 1M NaOH solution.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound. Further purification can be achieved by distillation or column chromatography.

Analytical Characterization

The structural elucidation and purity assessment of this compound would rely on a combination of standard analytical techniques.[9][10]

| Technique | Expected Observations |

| ¹H NMR | - Multiplets in the aromatic region (δ 6.8-7.2 ppm) corresponding to the protons on the difluorophenyl ring. - A multiplet for the proton at the C2 position of the piperidine ring. - A complex set of multiplets for the methylene protons of the piperidine ring and the benzylic CH₂ group. - A broad singlet for the N-H proton of the piperidine ring. |

| ¹³C NMR | - Resonances in the aromatic region, with the carbon atoms attached to fluorine showing characteristic C-F coupling. - A signal for the C2 carbon of the piperidine ring. - Signals for the other piperidine ring carbons and the benzylic carbon. |

| IR Spectroscopy | - A characteristic N-H stretching vibration around 3300-3400 cm⁻¹. - C-H stretching vibrations for the aromatic and aliphatic protons. - C=C stretching vibrations for the aromatic ring. - Strong C-F stretching vibrations in the region of 1100-1300 cm⁻¹. |

| Mass Spectrometry | - The molecular ion peak ([M]⁺) corresponding to the molecular weight of the compound. - A prominent [M+H]⁺ peak in ESI-MS. - Characteristic fragmentation patterns, including the loss of the difluorobenzyl group.[11] |

Pharmacological Significance and Potential Applications

The piperidine nucleus is a privileged scaffold in medicinal chemistry, present in numerous approved drugs targeting a wide range of biological systems.[12][13] The incorporation of fluorine atoms into drug candidates is a well-established strategy to enhance their pharmacological profiles.[1][13][14]

Rationale for Pharmacological Interest

-

Central Nervous System (CNS) Activity: The 4-benzylpiperidine moiety is a key structural element in potent N-methyl-d-aspartate (NMDA) receptor antagonists that target the GluN2B subunit.[12] While this compound is a 2-benzylpiperidine, the general structural similarity suggests potential for interaction with CNS targets.

-

Modulation of Physicochemical Properties: The two fluorine atoms on the benzyl ring are expected to increase the lipophilicity of the molecule, which can influence its ability to cross the blood-brain barrier.[13][14] Fluorine can also block sites of metabolism, potentially increasing the half-life of the compound.[2]

-

Enzyme Inhibition: The difluorobenzyl group could interact with enzymatic active sites through various non-covalent interactions, making this compound a candidate for screening as an enzyme inhibitor.

Caption: Logical relationships in the pharmacological potential of this compound.

Future Directions

The synthesis of this compound would be the first step in exploring its biological activity. A thorough in vitro screening against a panel of CNS receptors and enzymes would be a logical starting point. Subsequent in vivo studies in relevant animal models would be necessary to evaluate its pharmacokinetic profile and potential therapeutic efficacy.

Conclusion

This compound represents a promising, yet underexplored, molecule for drug discovery and development. This technical guide provides a foundational understanding of its chemical identity, a plausible and detailed synthetic route, and a rationale for its potential pharmacological importance. The methodologies and insights presented herein are intended to serve as a valuable resource for researchers dedicated to the advancement of medicinal chemistry and the discovery of novel therapeutics.

References

-

Sreenivasulu, R., Ranganath, K. V. S., & Raju, R. R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of ChemTech Research, 8(4), 1867-1872. [Link]

- BenchChem. (2025).

-

Hayes, J. F., Shipman, M., & Twin, H. (2001). Asymmetric synthesis of 2-substituted piperidines using a multi-component coupling reaction: rapid assembly of (S)-coniine from (S)-1-(1-phenylethyl)-2-methyleneaziridine. Chemical Communications, (18), 1792-1793. [Link]

-

Despois, A., & Cramer, N. (2023). Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. ChemRxiv. [Link]

-

O'Brien, P. et al. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry, 22(3), 464-468. [Link]

-

Comins, D. L., & Dehghani, A. (1992). An Asymmetric Route to Chiral, Nonracemic 2-Substituted Piperidines. Synthesis of (-)-Pipecoline, (+)-Coniine, and (-)-Coniceine. The Journal of Organic Chemistry, 57(23), 6142-6144. [Link]

-

ResearchGate. (2025). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. ResearchGate. [Link]

-

ResearchGate. (n.d.). Representative 2‐substituted piperidine‐containing pharmaceuticals. ResearchGate. [Link]

-

Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 7(2), 163-189. [Link]

- BenchChem. (2025). Application Notes and Protocols for the Catalytic Hydrogenation of 3-Substituted Pyridines for Piperidine Synthesis. BenchChem.

- BenchChem. (2025). Application Notes and Protocols for the Analytical Characterization of Piperidine Compounds. BenchChem.

-

Wiese, M. et al. (2018). Replacement of the Benzylpiperidine Moiety with Fluorinated Phenylalkyl Side Chains for the Development of GluN2B Receptor Ligands. ChemMedChem, 13(23), 2535-2546. [Link]

-

Scully, F. E. Jr. (1981). The Regioselective 3-Alkylation of Piperidine. ODU Digital Commons. [Link]

- BenchChem. (2025). A Comprehensive Spectroscopic Analysis of 1-(Piperidin-2-ylmethyl)piperidine and its Analogs. BenchChem.

-

PubChem. (n.d.). (R)-2-(2,5-Difluorobenzyl)piperazine. National Center for Biotechnology Information. [Link]

-

Carreira, E. M. et al. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. ChemMedChem, 11(19), 2164-2172. [Link]

-

ResearchGate. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties | Request PDF. ResearchGate. [Link]

-

MacMillan, D. W. C. et al. (2025). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry. [Link]

-

ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. ResearchGate. [Link]

-

Quick Company. (n.d.). Process For Preparation Of N Benzyl 3 Hydroxy Piperidine. [Link]

-

Di, X. et al. (2003). Characterization of a new rat urinary metabolite of piperine by LC/NMR/MS studies. Journal of Pharmaceutical and Biomedical Analysis, 33(4), 635-643. [Link]

- PubChemLite. (n.d.). This compound (C12H15F2N). PubChemLite.

-

MDPI. (2024). Design, Characterization, and Hematopoietic Efficacy of a Fluorinated Pyrazolopiperidine Inclusion Complex. Molecules, 29(5), 1085. [Link]

-

Zocolo, G. J. et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry, 32(15), 1269-1278. [Link]

-

Meanwell, N. A. et al. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of Medicinal Chemistry, 63(12), 6315-6386. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Metabolic and Pharmaceutical Aspects of Fluorinated Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PubChemLite - this compound (C12H15F2N) [pubchemlite.lcsb.uni.lu]

- 4. asianpubs.org [asianpubs.org]

- 5. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. chemrxiv.org [chemrxiv.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Replacement of the Benzylpiperidine Moiety with Fluorinated Phenylalkyl Side Chains for the Development of GluN2B Receptor Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

The Therapeutic Potential of 2-Benzylpiperidine Analogs: A Technical Guide for Drug Development Professionals

The 2-benzylpiperidine scaffold represents a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with significant therapeutic potential.[1] Its inherent structural features allow for diverse chemical modifications, leading to analogs with a wide range of pharmacological activities. This technical guide provides an in-depth exploration of the therapeutic promise of 2-benzylpiperidine analogs, focusing on their design, synthesis, and biological evaluation for researchers, scientists, and drug development professionals. We will delve into their primary applications in neurodegenerative diseases and pain management, supported by detailed experimental protocols and an analysis of their structure-activity relationships.

The 2-Benzylpiperidine Core: A Versatile Scaffold

The 2-benzylpiperidine motif is a cornerstone in the design of centrally active agents due to its ability to interact with various biological targets. The piperidine ring, a common feature in many alkaloids and synthetic drugs, provides a basic nitrogen atom that is often crucial for receptor binding and can influence the pharmacokinetic properties of the molecule.[2] The benzyl group offers a large lipophilic surface for interaction with hydrophobic pockets in target proteins and serves as a versatile point for chemical modification to fine-tune potency and selectivity.

Therapeutic Landscape: From Neuroprotection to Analgesia

Research into 2-benzylpiperidine analogs has predominantly focused on two major therapeutic areas: neurodegenerative diseases, particularly Alzheimer's disease, and pain management. This dual focus stems from the ability of these compounds to modulate key targets in the central nervous system, including cholinesterases, monoamine transporters, and sigma receptors.

Combating Alzheimer's Disease: A Multi-Targeted Approach

Alzheimer's disease is a complex neurodegenerative disorder characterized by cognitive decline, memory loss, and behavioral changes. The multifaceted nature of the disease has spurred the development of multi-target-directed ligands (MTDLs), and 2-benzylpiperidine analogs have emerged as promising candidates in this arena.[3][4]

The therapeutic strategy for Alzheimer's disease often involves enhancing cholinergic neurotransmission by inhibiting acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[5] Many N-benzylpiperidine derivatives have been designed as potent AChE inhibitors, with some exhibiting activity in the nanomolar range.[6] Donepezil, a leading Alzheimer's drug, features an N-benzylpiperidine moiety that is critical for its interaction with AChE.[7]

Beyond AChE inhibition, certain 2-benzylpiperidine analogs also target β-secretase (BACE-1), an enzyme involved in the production of amyloid-β (Aβ) peptides, which form the characteristic plaques in the brains of Alzheimer's patients.[3] By simultaneously inhibiting both AChE and BACE-1, these dual-target inhibitors offer a more comprehensive approach to tackling the disease's pathology.[8]

Furthermore, some analogs have shown the ability to inhibit Aβ aggregation and possess antioxidant and neuroprotective properties, adding to their therapeutic potential.[3][4]

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol outlines a standard colorimetric assay to determine the acetylcholinesterase inhibitory activity of 2-benzylpiperidine analogs.

Materials:

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

-

Acetylcholinesterase (AChE) from electric eel (or human recombinant)

-

Acetylthiocholine iodide (ATCI)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent)

-

Phosphate buffer (0.1 M, pH 8.0)

-

Test compounds (2-benzylpiperidine analogs) dissolved in a suitable solvent (e.g., DMSO)

-

Positive control (e.g., Donepezil)

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of AChE in phosphate buffer.

-

Prepare a stock solution of ATCI in deionized water.

-

Prepare a stock solution of DTNB in phosphate buffer.

-

Prepare serial dilutions of the test compounds and the positive control in phosphate buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed 1% to avoid interference with the assay.

-

-

Assay Setup:

-

In each well of the 96-well plate, add the following in order:

-

140 µL of 0.1 M phosphate buffer (pH 8.0)

-

10 µL of the test compound dilution (or buffer for the control)

-

10 µL of AChE solution

-

-

-

Pre-incubation:

-

Incubate the plate at 25°C for 10 minutes to allow the inhibitor to interact with the enzyme.

-

-

Reaction Initiation:

-

Add 10 µL of DTNB solution to each well.

-

Initiate the reaction by adding 10 µL of ATCI solution to each well.

-

-

Absorbance Measurement:

-

Immediately measure the absorbance at 412 nm using a microplate reader. Take kinetic readings every minute for 10-15 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each concentration of the inhibitor and the control.

-

Determine the percentage of inhibition for each concentration using the following formula: % Inhibition = [ (Rate of Control - Rate of Test) / Rate of Control ] x 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

-

A New Frontier in Pain Management

The versatility of the 2-benzylpiperidine scaffold extends to the realm of pain management. Certain analogs have been identified as potent ligands for μ-opioid receptors (MOR) and sigma-1 (σ1) receptors, both of which are key targets in nociceptive pathways.[9] Dual-acting MOR/σ1R ligands are of particular interest as they may offer a more favorable side-effect profile compared to traditional opioids.[9]

Sigma receptors, particularly the σ1 subtype, are intracellular chaperone proteins that modulate a variety of signaling pathways, including those involved in pain perception.[1][10] Ligand binding to the σ1 receptor can influence the activity of ion channels and other receptors, leading to antinociceptive effects.[1] The piperidine moiety is a crucial structural element for high-affinity binding to the σ1 receptor.[1]

Signaling Pathway: Sigma-1 Receptor Modulation

The following diagram illustrates the central role of the Sigma-1 receptor in modulating cellular signaling, a key mechanism for the therapeutic effects of some 2-benzylpiperidine analogs.

Caption: Sigma-1 receptor activation by a 2-benzylpiperidine analog.

Structure-Activity Relationship (SAR) Studies

The pharmacological profile of 2-benzylpiperidine analogs is highly dependent on the nature and position of substituents on both the piperidine and benzyl rings.

-

Substituents on the Benzyl Ring: Electron-withdrawing groups on the benzyl ring can enhance affinity for the dopamine transporter (DAT).[11]

-

Piperidine Ring Modifications: The presence and nature of substituents on the piperidine ring can influence selectivity for different targets. For instance, the unsubstituted piperidine ring appears to be important for high affinity at the histamine H3 receptor.[1]

-

Linker Modifications: The length and nature of the linker connecting the benzyl and piperidine moieties can also impact activity.

Quantitative Data Summary: Inhibitory Activities of 2-Benzylpiperidine Analogs

The following table summarizes the in vitro inhibitory activities of selected 2-benzylpiperidine analogs against key therapeutic targets.

| Compound | Target | IC50 / Ki (µM) | Reference |

| Donepezil | Human AChE | 0.023 | [12] |

| Compound 5d | AChE | 0.013 | [6] |

| Compound 15b | Electric Eel AChE | 0.39 | |

| Compound 15j | Equine BChE | 0.16 | |

| Compound 40 | Human AChE | - | [3] |

| Human BACE-1 | - | [3] | |

| Compound 13b | DAT | 0.0138 | [11] |

| GBR 12909 | DAT | - | [11] |

| SERT | - | [11] |

In Vivo Evaluation: From Behavioral Models to Pharmacokinetics

The therapeutic potential of promising 2-benzylpiperidine analogs is further evaluated in animal models of disease.

Behavioral Models for Alzheimer's Disease

-

Morris Water Maze: This test assesses spatial learning and memory. Scopolamine, a muscarinic antagonist, is often used to induce cognitive deficits, which can then be rescued by effective nootropic agents.[4][9]

-

Y-Maze: This task evaluates spatial working memory by assessing the natural tendency of rodents to alternate between the arms of the maze.[3]

Experimental Workflow: In Vivo Cognitive Enhancement Study

The following diagram outlines a typical workflow for evaluating the cognitive-enhancing effects of a 2-benzylpiperidine analog in a scopolamine-induced amnesia model.

Caption: Workflow for in vivo cognitive enhancement assessment.

Pharmacokinetic and ADME-Tox Profiling

A crucial aspect of drug development is the assessment of the absorption, distribution, metabolism, and excretion (ADME) properties, as well as the toxicity profile of lead compounds. In silico tools and in vitro assays are employed to predict the pharmacokinetic behavior and potential liabilities of 2-benzylpiperidine analogs.[8] Favorable ADME properties, including good brain penetration, are essential for centrally acting drugs.[4]

Future Directions and Clinical Perspective

The therapeutic potential of 2-benzylpiperidine analogs continues to be an active area of research. While many compounds have shown promising preclinical results, their translation to the clinic is still in its early stages. Remternetug (LY3372993), a monoclonal antibody targeting a modified form of Aβ, has undergone a Phase 1 trial.[2] Another compound, Blarcamesine, a mixed sigma-1 and muscarinic receptor ligand, has shown some positive results in a Phase IIb/III study for mild cognitive impairment and early dementia.[2]

Future research will likely focus on optimizing the multi-target profiles of these analogs, improving their pharmacokinetic properties, and further elucidating their mechanisms of action, particularly in relation to sigma receptor signaling. The development of more selective ligands for sigma receptor subtypes will also be crucial for dissecting their specific roles in disease and minimizing off-target effects.

Conclusion

The 2-benzylpiperidine scaffold has proven to be a remarkably versatile platform for the design of novel therapeutic agents. Analogs based on this core structure have demonstrated significant potential in the treatment of complex multifactorial diseases like Alzheimer's and in the development of safer analgesics. The continued exploration of the vast chemical space around this scaffold, guided by a deeper understanding of its structure-activity relationships and mechanisms of action, holds great promise for the future of drug discovery.

References

- Wencewicz, T. A. (2020). Privileged Scaffolds in Drug Discovery. MedChemComm, 11(10), 1644-1659.

- Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. (2022). Journal of Medicinal Chemistry.

- Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases. (2023).

-

Sigma-2 receptor. (n.d.). In Wikipedia. Retrieved February 12, 2026, from [Link]

- Highly selective, novel analogs of 4-[2-(diphenylmethoxy)ethyl]- 1-benzylpiperidine for the dopamine transporter: effect of different aromatic substitutions on their affinity and selectivity. (2001). Journal of Medicinal Chemistry.

- Sigma-2 Receptor Ligand Binding Modulates Association between TSPO and TMEM97. (2023).

- Preparation of novel analogs of 2-arylpiperidines and evaluation of their sigma receptor binding affinities. (2022). European Journal of Medicinal Chemistry.

- Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands with potent antinociceptive effects. (2024). Bioorganic Chemistry.

- Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease. (2019). European Journal of Medicinal Chemistry.

- Design and development of multitarget-directed N-Benzylpiperidine analogs as potential candidates for the treatment of Alzheimer's disease. (2019). European Journal of Medicinal Chemistry.

- Sigma-2 Receptors—From Basic Biology to Therapeutic Target: A Focus on Age-Related Degenerative Diseases. (2022).

- A comparative molecular field analysis study of N-benzylpiperidines as acetylcholinesterase inhibitors. (1996). Journal of Medicinal Chemistry.

-

Sigma-1 receptor. (n.d.). In Wikipedia. Retrieved February 12, 2026, from [Link]

- Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents. (2024). Research in Pharmaceutical Sciences.

- Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease. (2020). Journal of Enzyme Inhibition and Medicinal Chemistry.

- Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoacylglycerol lipase (MAGL) inhibitors. (2024). European Journal of Medicinal Chemistry.

- remynd announces positive Phase 2a clinical trial results for treatment of mild-to-moderate Alzheimer's disease. (2024, October 30). remynd.

- Benzylpiperidine-pyridazin-3(2H)-one derivatives as potential multifunctional agents against Alzheimer's disease. (2025). European Journal of Medicinal Chemistry.

- 17th Clinical Trials on Alzheimer's Disease (CTAD). (2024). The Journal of Prevention of Alzheimer's Disease.

- Current Update on Promising New Anti-Alzheimer's Drugs in Different Phases of Clinical Development: Where Exactly Are We Lacking?. (2024).

Sources

- 1. Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Current Update on Promising New Anti-Alzheimer’s Drugs in Different Phases of Clinical Development: Where Exactly Are We Lacking? [japi.org]

- 3. Design and development of multitarget-directed N-Benzylpiperidine analogs as potential candidates for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Benzylpiperidine-pyridazin-3(2H)-one derivatives as potential multifunctional agents against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. arpi.unipi.it [arpi.unipi.it]

- 8. Frontiers | Small-Molecule Modulators of Sigma1 and Sigma2/TMEM97 in the Context of Cancer: Foundational Concepts and Emerging Themes [frontiersin.org]

- 9. mdpi.com [mdpi.com]

- 10. Sigma-1 Receptor Modulation by Ligands Coordinates Cancer Cell Energy Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Document: A comparative molecular field analysis study of N-benzylpiperidines as acetylcholinesterase inhibitors. (CHEMBL1129655) - ChEMBL [ebi.ac.uk]

- 12. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 2-(2,5-Difluorobenzyl)piperidine from 2,5-difluorobenzyl bromide

An Application Guide for the Regioselective Synthesis of 2-(2,5-Difluorobenzyl)piperidine

Abstract

This comprehensive application note provides a detailed, field-proven protocol for the synthesis of this compound, a valuable scaffold in medicinal chemistry. Recognizing that the direct alkylation of piperidine with 2,5-difluorobenzyl bromide would overwhelmingly yield the N-substituted product, this guide presents a robust, multi-step strategy centered on the regioselective C2-functionalization of a protected piperidine ring. The protocol leverages directed ortho-metalation of N-Boc-piperidine, followed by electrophilic trapping with 2,5-difluorobenzyl bromide and subsequent deprotection. This methodology ensures high fidelity and yield for the desired C-substituted product, a critical building block in the development of novel therapeutics.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering in-depth explanations for experimental choices, rigorous safety protocols, and detailed procedural steps.

Introduction: The Significance of Substituted Piperidines

The piperidine moiety is a cornerstone of modern drug discovery, appearing in over a hundred commercially available drugs spanning a vast range of therapeutic areas, from antipsychotics to antihistamines.[1][3][4][5][6] Its saturated, three-dimensional structure provides a rigid scaffold that can effectively orient functional groups into the binding pockets of biological targets, an advantage not offered by flat aromatic systems.[1] Specifically, C-substituted piperidines, such as the target molecule this compound, are of significant interest. The introduction of a fluorinated benzyl group can enhance metabolic stability, improve binding affinity, and modulate pharmacokinetic properties.

The synthesis of such molecules, however, requires precise control of regioselectivity. The direct reaction between piperidine and an alkyl halide like 2,5-difluorobenzyl bromide leads almost exclusively to N-alkylation due to the high nucleophilicity and accessibility of the nitrogen lone pair.[7][8] To achieve the desired C2-alkylation, a more sophisticated synthetic strategy is necessary. This guide details a reliable three-step approach:

-

N-Protection: The piperidine nitrogen is protected with a tert-butyloxycarbonyl (Boc) group. This group is crucial as it directs the subsequent deprotonation to the adjacent C2 position.

-

Directed Metalation and Alkylation: A strong base is used to selectively deprotonate the C2 position of N-Boc-piperidine, creating a nucleophilic carbanion. This intermediate is then reacted with the electrophile, 2,5-difluorobenzyl bromide.

-

Deprotection: The Boc group is removed under acidic conditions to yield the final target compound.

This protocol provides a clear and reproducible pathway to access this important chemical entity, enabling further exploration in drug development programs.

Synthetic Pathway and Mechanism

The overall transformation is achieved through a controlled, three-step sequence designed to overcome the challenge of regioselectivity.

Overall Synthetic Scheme

Caption: Overall 3-step synthesis of this compound.

Mechanism of C2-Alkylation

The key to this synthesis is the directed metalation step. The N-Boc protecting group is essential for two reasons: it temporarily deactivates the nucleophilicity of the nitrogen and, more importantly, its carbonyl oxygen acts as a coordinating group for the lithium cation of the strong base. This coordination directs the base to abstract a proton from one of the adjacent (C2 or C6) carbons. The resulting 2-lithio-N-Boc-piperidine is a potent nucleophile that readily attacks the electrophilic benzylic carbon of 2,5-difluorobenzyl bromide in a classic S\subN2 reaction, displacing the bromide and forming the desired carbon-carbon bond.[9]

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. thieme-connect.de [thieme-connect.de]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. semanticscholar.org [semanticscholar.org]

- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. echemi.com [echemi.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

Application Notes & Protocols: N-Alkylation of 2-(2,5-Difluorobenzyl)piperidine

Introduction

The N-alkylated 2-substituted piperidine framework is a cornerstone in modern medicinal chemistry, appearing in a multitude of pharmacologically active compounds and natural products.[1][2] The substituent on the nitrogen atom is a critical determinant of a molecule's biological activity, influencing its potency, selectivity, and pharmacokinetic properties. Consequently, the development of robust and versatile protocols for the N-alkylation of piperidine derivatives is of paramount importance for drug discovery and development professionals.

This guide provides detailed protocols and expert insights for the N-alkylation of a specific, functionally relevant substrate: 2-(2,5-Difluorobenzyl)piperidine. The presence of a benzyl group at the C2 position introduces significant steric considerations that must be addressed in protocol design. Furthermore, the electronic properties of the difluorinated phenyl ring can subtly influence the reactivity of the piperidine nitrogen.

We will explore two of the most reliable and widely adopted strategies for this transformation:

-

Direct N-Alkylation via Nucleophilic Substitution: A straightforward approach involving the reaction of the piperidine with an alkyl halide in the presence of a base.

-

N-Alkylation via Reductive Amination: A milder, often more selective method that proceeds through an iminium ion intermediate.

This document is structured to provide not only step-by-step instructions but also the underlying chemical principles, enabling researchers to make informed decisions and troubleshoot their synthetic challenges effectively.

Method 1: Direct N-Alkylation with Alkyl Halides

Principle & Mechanistic Insight

Direct alkylation of a secondary amine like this compound with an alkyl halide proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the piperidine nitrogen acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group.

A primary challenge in the N-alkylation of amines is the potential for over-alkylation.[3][4] The tertiary amine product is often more nucleophilic than the starting secondary amine, leading to a second alkylation event that forms a quaternary ammonium salt. This side reaction can be minimized through several strategic choices:

-

Slow Addition: Adding the alkylating agent slowly (e.g., via syringe pump) maintains a low concentration of the electrophile, favoring mono-alkylation.[5]

-

Stoichiometry Control: Using a slight excess of the starting piperidine ensures the alkyl halide is the limiting reagent.

-

Choice of Base: A non-nucleophilic base is required to neutralize the hydrohalic acid (H-X) generated during the reaction. Common choices include inorganic carbonates like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃), or sterically hindered organic bases like N,N-diisopropylethylamine (DIPEA or Hünig's base).[5][6][7][8]

Caption: SN2 mechanism for direct N-alkylation of a secondary amine.

Protocol 1: Direct N-Alkylation with an Alkyl Bromide

This protocol describes a general procedure that can be adapted for various primary and secondary alkyl bromides.

Materials:

-

This compound (1.0 equiv)

-

Alkyl Bromide (1.1 - 1.2 equiv)

-

Potassium Carbonate (K₂CO₃), anhydrous, finely powdered (2.0 - 3.0 equiv)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl Acetate (EtOAc)

-

Brine (saturated aq. NaCl)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

Procedure:

-

To a flame-dried round-bottom flask under a nitrogen or argon atmosphere, add this compound (1.0 equiv) and anhydrous potassium carbonate (2.0 equiv).

-

Add anhydrous DMF to create a solution with a concentration of approximately 0.1-0.2 M with respect to the piperidine.

-

Stir the suspension vigorously at room temperature for 15-30 minutes.

-

Add the alkyl bromide (1.1 equiv) dropwise to the stirring suspension.

-

Heat the reaction mixture to 60-80 °C. The optimal temperature may vary depending on the reactivity of the alkyl halide.

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC). A typical mobile phase is 20-50% EtOAc in Hexanes. The product should have a higher Rf value than the starting amine.

-

Upon completion (typically 4-24 hours), cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract with ethyl acetate (3 x volumes of DMF).

-

Combine the organic extracts and wash with water (2x) to remove DMF, followed by a wash with brine (1x).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude residue by silica gel column chromatography to yield the pure N-alkylated product.

Data Presentation: Direct Alkylation Conditions

The choice of base and solvent can significantly impact reaction efficiency. The following table provides a comparative summary based on established literature for secondary amine alkylation.[5][6]

| Alkylating Agent | Base (equiv) | Solvent | Temp (°C) | Typical Time (h) | Key Considerations |

| Methyl Iodide | K₂CO₃ (2.0) | Acetonitrile | RT - 40 | 6 - 18 | Highly reactive; risk of over-alkylation. |

| Ethyl Bromide | K₂CO₃ (2.0) | DMF | 60 - 70 | 12 - 24 | Standard conditions for primary halides. |

| Benzyl Bromide | DIPEA (1.5) | Acetonitrile | RT - 60 | 4 - 12 | DIPEA is a soluble organic base.[5] |

| Isopropyl Bromide | Cs₂CO₃ (1.5) | DMF | 80 - 100 | 24 - 48 | Slower due to steric hindrance; requires stronger base/higher temp. |

Method 2: N-Alkylation via Reductive Amination

Principle & Mechanistic Insight

Reductive amination is a powerful and often superior alternative to direct alkylation, particularly when dealing with sensitive substrates or when aiming to avoid over-alkylation byproducts.[9] The reaction is a one-pot, two-step process:

-

Iminium Ion Formation: The secondary amine reacts with an aldehyde or ketone to form an unstable carbinolamine intermediate, which then dehydrates to form a positively charged iminium ion.

-

In-Situ Reduction: A mild and selective reducing agent, introduced into the reaction, reduces the iminium ion to the corresponding tertiary amine.

Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation. Its mildness and selectivity are key advantages; it readily reduces the electrophilic iminium ion but is slow to react with the less electrophilic starting aldehyde or ketone, preventing consumption of the hydride source on the starting material.[9]

Sources

- 1. Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. books.rsc.org [books.rsc.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Substituted amine synthesis by amination (alkylation) [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Application Note: 2-(2,5-Difluorobenzyl)piperidine as a Chiral Building Block

This Application Note provides a comprehensive technical guide for using 2-(2,5-Difluorobenzyl)piperidine as a chiral building block. This scaffold is a privileged structure in medicinal chemistry, specifically designed for the development of NR2B-selective NMDA receptor antagonists and monoamine transporter inhibitors .

The guide prioritizes the 2,5-difluoro substitution pattern , which is critical for blocking metabolic "soft spots" (CYP450 oxidation) and modulating lipophilicity, while the 2-position chirality rigidly directs the vector of the benzyl group to optimize binding pocket occupancy.

Executive Summary & Rationale

This compound represents a high-value scaffold for "Ifenprodil-like" and "Radiprodil-like" analogues. While classical NR2B antagonists (e.g., Radiprodil) often utilize a 4-benzylpiperidine core, shifting the benzyl group to the 2-position introduces a specific conformational constraint that can enhance selectivity for the NR2B subunit over NR2A.

Key Advantages of this Scaffold:

-

Metabolic Shielding: The fluorine atoms at the 2 and 5 positions of the benzyl ring deactivate the aromatic ring against oxidative metabolism (CYP-mediated hydroxylation), significantly extending half-life (

) compared to non-fluorinated analogues. -

Chiral Vector Control: The C2 stereocenter dictates the spatial orientation of the lipophilic benzyl tail. In many NR2B pharmacophores, the (

)-enantiomer is preferred for optimal fit within the hydrophobic pocket of the GluN2B amino-terminal domain (ATD). -

Basicity Modulation: The inductive effect of the difluorobenzyl group slightly lowers the pKa of the piperidine nitrogen, potentially improving blood-brain barrier (BBB) permeability by increasing the fraction of non-ionized species at physiological pH.

Physicochemical Profile

| Property | Value (Calculated) | Significance |

| Formula | Core Scaffold | |

| MW | 211.25 g/mol | Fragment-like (Rule of 3 compliant) |

| cLogP | ~2.8 - 3.1 | Ideal for CNS penetration |

| pKa (Conj. Acid) | ~9.2 | Moderately basic; forms stable salts |

| H-Bond Donors | 1 (NH) | Handle for derivatization |

| Rotatable Bonds | 2 | Semi-rigid due to ring attachment |

Synthesis & Chiral Resolution Protocols

Since enantiopure 2-substituted piperidines are expensive to source, we provide a robust workflow to synthesize the racemate and resolve it into the active chiral building block.

Workflow Diagram

The following diagram illustrates the critical path from raw materials to the enantiopure scaffold.

Figure 1: Synthetic workflow for accessing the enantiopure building block.

Protocol A: Synthesis of the Racemate (Hydrogenation Route)

Rationale: Direct hydrogenation of the pyridine precursor is the most atom-economical route to the piperidine core.

-

Precursor Assembly: React 2-picoline (2-methylpyridine) with LDA at -78°C, followed by the addition of 2,5-difluorobenzyl bromide. This yields 2-(2,5-difluorobenzyl)pyridine .

-

Hydrogenation:

-

Dissolve the pyridine intermediate (10 mmol) in Glacial Acetic Acid (30 mL).

-

Add Platinum Oxide (

, Adams' catalyst) (5 mol%). -

Pressurize to 50 psi

and stir at RT for 12 hours. -

Workup: Filter catalyst over Celite. Concentrate the filtrate. Basify with 2N NaOH to pH 12 and extract with DCM.

-

Yield: Typically >90% conversion to rac-2-(2,5-difluorobenzyl)piperidine.

-

Protocol B: Chiral Resolution (The "Self-Validating" Step)

Rationale: 2-Substituted piperidines resolve efficiently with tartaric acid derivatives. This protocol uses Di-p-toluoyl-L-tartaric acid (L-DTTA) to isolate the (

-

Salt Formation:

-

Dissolve rac-2-(2,5-difluorobenzyl)piperidine (1.0 eq) in hot Ethanol (5 mL/g).

-

Add L-DTTA (1.0 eq) dissolved in hot Ethanol.

-

Allow the solution to cool slowly to Room Temperature (RT) over 4 hours, then refrigerate at 4°C overnight.

-

-

Crystallization Cycles:

-

Filter the precipitate. This is the diastereomeric salt.

-

Validation (Self-Check): Take a small aliquot, neutralize to free base, and check ee% via Chiral HPLC (see Section 5). If ee < 95%, recrystallize the salt from Ethanol/Water (9:1).

-

-

Free Basing:

-